Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate: is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol This compound is characterized by a quinoline ring attached to a cyclobutane ring, which is further esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Cyclobutane Ring Formation: The cyclobutane ring can be formed via involving alkenes or alkynes.
Esterification: The final step involves the esterification of the cyclobutane carboxylic acid with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound often involve bulk synthesis techniques, which include the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various quinoline derivatives, cyclobutane derivatives, and esterified products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(quinolin-6-yl)cyclopropane-1-carboxylate
- Methyl 1-(quinolin-6-yl)cyclopentane-1-carboxylate
- Ethyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate
Uniqueness
Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate is unique due to its specific combination of a quinoline ring and a cyclobutane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a quinoline moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets, particularly through the quinoline portion, which is often associated with antimalarial and anticancer activities.
Mechanisms of Biological Activity
Anticancer Activity:
Quinoline derivatives have been extensively studied for their anticancer properties. This compound may exert its effects through the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown to inhibit BCL6, a transcriptional repressor implicated in various cancers, with an IC50 value indicating significant potency .
Antimicrobial Effects:
Research indicates that cyclobutane derivatives can exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. Studies have shown that modifications to the cyclobutane ring can enhance antimicrobial efficacy .
Efficacy in Biological Assays
The biological activity of this compound has been evaluated through various assays:
Assay Type | Target | Efficacy (IC50/EC50) | Reference |
---|---|---|---|
BCL6 Inhibition | Cancer Cells | 2.7 μM | |
Antimicrobial Activity | Bacterial Strains | Varies by strain | |
Cytotoxicity | Cancer Cell Lines | Varies |
Case Studies
Case Study 1: Anticancer Research
In a study focused on the optimization of quinoline-based compounds for cancer therapy, this compound was evaluated for its ability to inhibit BCL6. The results indicated that this compound maintained significant binding affinity and inhibited cancer cell growth effectively, suggesting its potential as a lead compound for further development in oncology .
Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial properties of various cyclobutane derivatives, including this compound. The findings revealed that this compound exhibited notable activity against specific bacterial strains, indicating its potential role in developing new antibiotics .
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 1-quinolin-6-ylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C15H15NO2/c1-18-14(17)15(7-3-8-15)12-5-6-13-11(10-12)4-2-9-16-13/h2,4-6,9-10H,3,7-8H2,1H3 |
InChI Key |
USDFZLWTIADTBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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